molecular formula C5H7N3 B112508 5-Amino-4-methylpyrimidine CAS No. 3438-61-7

5-Amino-4-methylpyrimidine

Cat. No.: B112508
CAS No.: 3438-61-7
M. Wt: 109.13 g/mol
InChI Key: DQNDDUOCVSWTOW-UHFFFAOYSA-N
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Description

5-Amino-4-methylpyrimidine: is an organic compound with the molecular formula C5H7N3 . It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .

Mechanism of Action

Target of Action

5-Amino-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are key components of DNA and RNA and play a crucial role in cellular functions .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, influencing cellular processes

Biochemical Pathways

Pyrimidines, including this compound, are involved in several biochemical pathways. They play a vital role in the synthesis of DNA and RNA, contributing to the regulation of enzymatic reactions and energy production . Pyrimidines are also involved in the synthesis of thiamine, a vitamin essential for energy metabolism .

Pharmacokinetics

Pyrimidine derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.

Result of Action

As a pyrimidine derivative, it may influence dna and rna synthesis, potentially affecting gene expression and protein synthesis

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyrimidine derivatives can be affected by the cellular environment, including the presence of specific enzymes and cofactors .

Biochemical Analysis

Biochemical Properties

5-Amino-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the metabolism of thiamine (vitamin B1). It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the salvage pathway of thiamine metabolism, where this compound serves as a substrate for the enzyme .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thiamine biosynthesis pathway, which is essential for cellular energy production and metabolic regulation . The compound’s impact on thiamine metabolism can lead to changes in cellular function, particularly in cells that rely heavily on thiamine-dependent enzymes for their metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to aminopyrimidine aminohydrolase, facilitating the hydrolysis reaction mentioned earlier . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of thiamine derivatives. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in thiamine biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, particularly in thiamine-dependent metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may enhance thiamine metabolism and improve cellular energy production . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to thiamine-dependent enzymes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in the thiamine salvage pathway, where it serves as a substrate for aminopyrimidine aminohydrolase . This pathway is crucial for the recycling of thiamine and the maintenance of cellular thiamine levels. The compound’s involvement in this pathway highlights its importance in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound is essential for its role in thiamine metabolism and its overall impact on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . This localization is crucial for its activity and function in thiamine metabolism and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpyrimidine can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with ammonia under high pressure and temperature conditions. Another method includes the cyclization of appropriate precursors such as 4-methyl-2,6-diaminopyrimidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-4-methylpyrimidine has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 4-Amino-2-methylpyrimidine
  • 5-Amino-2,4-dimethylpyrimidine
  • 4,6-Diaminopyrimidine

Comparison: 5-Amino-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNDDUOCVSWTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280948
Record name 5-Amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-61-7
Record name 3438-61-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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